BenchChemオンラインストアへようこそ!

4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride

JNK3 inhibition Kinase selectivity Neurodegeneration

4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride (CAS 1461714-27-1; MFCD25970526) is a heterocyclic building block comprising a 3,4-dihydroquinoxalin-2(1H)-one core with a pyrrolidin-3-yl substituent at the N4 position, supplied as the hydrochloride salt (C₁₂H₁₆ClN₃O, MW 253.73 g/mol). The corresponding free base (CAS 1251080-79-1, C₁₂H₁₅N₃O, MW 217.27) has predicted physicochemical properties of XLogP3 = 0.8, density = 1.218 ± 0.06 g/cm³, and boiling point = 437.0 ± 45.0 °C.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73
CAS No. 1461714-27-1
Cat. No. B2916109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride
CAS1461714-27-1
Molecular FormulaC12H16ClN3O
Molecular Weight253.73
Structural Identifiers
SMILESC1CNCC1N2CC(=O)NC3=CC=CC=C32.Cl
InChIInChI=1S/C12H15N3O.ClH/c16-12-8-15(9-5-6-13-7-9)11-4-2-1-3-10(11)14-12;/h1-4,9,13H,5-8H2,(H,14,16);1H
InChIKeyPMVUQHPTFWEKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one Hydrochloride (CAS 1461714-27-1): Procurement-Grade Overview of a N4-Pyrrolidine-Functionalized Dihydroquinoxalinone Building Block


4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride (CAS 1461714-27-1; MFCD25970526) is a heterocyclic building block comprising a 3,4-dihydroquinoxalin-2(1H)-one core with a pyrrolidin-3-yl substituent at the N4 position, supplied as the hydrochloride salt (C₁₂H₁₆ClN₃O, MW 253.73 g/mol) [1]. The corresponding free base (CAS 1251080-79-1, C₁₂H₁₅N₃O, MW 217.27) has predicted physicochemical properties of XLogP3 = 0.8, density = 1.218 ± 0.06 g/cm³, and boiling point = 437.0 ± 45.0 °C . The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a validated pharmacophore in kinase inhibition: the lead compound J46 (containing this core) exhibits JNK3 IC₅₀ = 0.25 µM with >400-fold selectivity over JNK1 and JNK2 (both IC₅₀ > 100 µM) [2]. The N4-pyrrolidine substitution provides a chemically addressable secondary amine vector for downstream diversification, distinguishing this building block from simpler N-alkyl or unsubstituted dihydroquinoxalinone analogs .

Why 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one Hydrochloride Cannot Be Casually Substituted by In-Class Dihydroquinoxalinone Analogs


Although multiple 3,4-dihydroquinoxalin-2(1H)-one derivatives share the same core scaffold, interchangeability is precluded by two critical structural determinants. First, the nature of the N4 substituent fundamentally dictates the accessible chemical space for downstream library synthesis: the pyrrolidin-3-yl group presents a secondary amine (pKa ~10–11 for pyrrolidine) that serves as a nucleophilic handle for amide coupling, sulfonamide formation, or reductive amination, whereas N4-H (unsubstituted, CAS 59564-59-9), N4-methyl, or N4-aryl analogs lack this reactive vector or offer chemically orthogonal reactivity [1]. Second, the hydrochloride salt form (CAS 1461714-27-1) provides distinctly different handling, storage, and dissolution characteristics compared to the free base (CAS 1251080-79-1), including enhanced aqueous solubility relevant to both chemical synthesis workup and biological assay preparation . These differences are not cosmetic—SAR studies on the 3,4-dihydroquinoxalin-2(1H)-one series demonstrate that N4-substitution identity directly modulates kinase selectivity profiles, as exemplified by the J46 → J46-37 optimization trajectory where warhead modifications at positions remote from N4 nevertheless produced >50-fold shifts in DDR1/EGFR selectivity [2].

Quantitative Differentiation Evidence for 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one Hydrochloride Versus Closest Structural Analogs


Scaffold Pharmacophore Validation: 3,4-Dihydroquinoxalin-2(1H)-one Core Delivers JNK3 IC₅₀ = 0.25 µM with >400-Fold Isoform Selectivity

The 3,4-dihydroquinoxalin-2(1H)-one core — the identical scaffold present in the target compound — is validated as a JNK3-inhibitory pharmacophore. The lead compound J46 (which bears this core with an (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene) substituent) demonstrated JNK3 IC₅₀ = 0.25 µM, with JNK1 IC₅₀ > 100 µM and JNK2 IC₅₀ > 100 µM in a JNK3 radioactive filtration assay, representing >400-fold isoform-selectivity [1]. Optimization of J46 yielded J46-37, which maintained potent JNK3 inhibition while achieving >50-fold selectivity over DDR1 (IC₅₀ = 0.16 µM for J46 vs. improved profile for J46-37) and EGFR T790M/L858R (IC₅₀ = 0.37 µM for J46 vs. improved for J46-37) [1]. This scaffold-level data establishes that building blocks containing the 3,4-dihydroquinoxalin-2(1H)-one core access a therapeutically relevant chemical space that unsubstituted quinoxalines or quinoxaline-2,3-diones do not.

JNK3 inhibition Kinase selectivity Neurodegeneration

N4-Pyrrolidine Secondary Amine Handle vs. Unsubstituted 3,4-Dihydroquinoxalin-2(1H)-one (CAS 59564-59-9): Zero Reactive Vector vs. One Chemically Addressable Amine

The target compound possesses a pyrrolidin-3-yl substituent at N4 with a solvent-exposed secondary amine (SMILES: C1CNCC1N2CC(=O)NC3=CC=CC=C32) [1], providing exactly one chemically orthogonal nucleophilic site for amide bond formation, sulfonamide coupling, urea synthesis, or reductive amination. In contrast, the parent scaffold 3,4-dihydroquinoxalin-2(1H)-one (CAS 59564-59-9, C₈H₈N₂O, MW 148.16) carries an N4-H (lactam NH, pKa ~13–14) that is substantially less nucleophilic and competes with the N1-H (also lactam), yielding chemoselectivity challenges in downstream derivatization [2]. The pyrrolidine secondary amine (calculated pKa ~10.5 for the conjugate acid of pyrrolidine) is approximately 3–4 orders of magnitude more basic than the lactam NH, enabling selective functionalization under mild conditions (e.g., HATU-mediated amide coupling at pH 8–9 without lactam acylation). This single structural feature transforms the compound from a terminal scaffold into a true diversification-ready building block.

Chemical diversification Parallel synthesis Library design

Hydrochloride Salt Form (CAS 1461714-27-1) vs. Free Base (CAS 1251080-79-1): Differential Handling, Storage, and Solubility Profile

The hydrochloride salt (CAS 1461714-27-1, MW 253.73, purity 97%) and the corresponding free base (CAS 1251080-79-1, MW 217.27, purity 95%) represent two commercially available forms of the same molecular entity . The hydrochloride salt, by virtue of protonation of the pyrrolidine nitrogen, is expected to exhibit substantially enhanced aqueous solubility—a critical parameter for both synthetic aqueous workup procedures and direct use in biological assay buffers. The free base has a predicted XLogP3 of 0.8 [1], indicating moderate lipophilicity; conversion to the hydrochloride salt typically reduces logP by 1–2 units for basic amines, shifting the compound toward more favorable aqueous solubility for biochemical applications. The hydrochloride is supplied at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) , while the free base is offered at 95% purity . For procurement, the hydrochloride also offers superior long-term storage stability due to reduced susceptibility to amine oxidation and atmospheric CO₂ absorption compared to the free base.

Salt selection Aqueous solubility Laboratory handling

N4-Pyrrolidine vs. Spiro-Piperidine Analog (CAS 1051932-06-9): Ring Size and Geometry Differentiate Downstream SAR Vector

The closest structurally related commercially available building block is 1'H-spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one (CAS 1051932-06-9, C₁₂H₁₅N₃O, MW 217.27) and its dihydrochloride salt (CAS 1268983-14-7) . In the spiro analog, the piperidine ring is attached via a spirocyclic junction at the C3 position of the quinoxalinone, locking the amine into a conformationally constrained geometry. In contrast, the target compound features a pyrrolidin-3-yl group at N4 with a freely rotatable C–N bond (rotatable bond count = 1), allowing the secondary amine to sample multiple conformational minima. This topological difference has profound implications for library design: the spiro-piperidine presents the amine along a fixed vector relative to the quinoxalinone plane, while the N4-pyrrolidine offers conformational flexibility that may access distinct protein binding pockets. Both compounds share the same molecular formula and MW for the free base form (C₁₂H₁₅N₃O, 217.27), making them isomeric but topologically non-interchangeable scaffolds.

Spiro compounds Ring topology Structure-activity relationships

BET Bromodomain and Multi-Kinase Inhibitory Potential of the Dihydroquinoxalin-2(1H)-one Scaffold Class

Beyond JNK3, the 3,4-dihydroquinoxalin-2(1H)-one scaffold has demonstrated potent activity against BET bromodomains and CDK9. In a structure-based optimization campaign, 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one derivative compound 40 achieved balanced dual inhibition of BRD4 (IC₅₀ = 12.7 nM, fluorescence anisotropy assay) and CDK9 (IC₅₀ = 22.4 nM) [1]. Separately, dihydroquinoxalin-2(1H)-one compound 54 exhibited BRD4-BD1 binding with activity slightly surpassing (+)-JQ1 (a benchmark BET inhibitor), while demonstrating high selectivity over non-BET bromodomain subfamily members and no PLK1 kinase activity at 10 µM [2]. In the HDAC space, chiral 3,4-dihydroquinoxalin-2(1H)-one aryl hydroxamates achieved HDAC6 IC₅₀ values of 10–200 nM with up to 40-fold selectivity over class I/IIa HDACs [3]. This multi-target pharmacological footprint indicates that the dihydroquinoxalinone core is a privileged scaffold capable of engaging diverse protein targets, expanding the potential downstream applications of compound libraries built from this building block.

BET inhibition BRD4 Polypharmacology Epigenetics

Optimal Application Scenarios for 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one Hydrochloride Based on Quantitative Evidence


Kinase-Focused Fragment Library Construction Targeting JNK3 and JNK3-Related Neurodegenerative Disease Programs

The 3,4-dihydroquinoxalin-2(1H)-one core is a validated JNK3-inhibitory pharmacophore with lead compound J46 achieving JNK3 IC₅₀ = 0.25 µM and >400-fold selectivity over JNK1/JNK2 [1]. The N4-pyrrolidine secondary amine serves as a synthetic growth vector for installing diverse warheads (amides, sulfonamides, ureas), enabling systematic exploration of the SAR landscape that produced J46-37 (>50-fold improvement in DDR1/EGFR selectivity over J46). This compound is ideally suited as a central building block in fragment-based or DNA-encoded library synthesis for JNK3-targeted neurodegeneration programs.

BET Bromodomain and CDK9 Dual-Target Library Synthesis for Oncology Research

Dihydroquinoxalin-2(1H)-one derivatives have demonstrated potent dual BRD4/CDK9 inhibition (compound 40: BRD4 IC₅₀ = 12.7 nM, CDK9 IC₅₀ = 22.4 nM) as well as BRD4-BD1-selective binding exceeding the benchmark inhibitor (+)-JQ1 (compound 54) [2][3]. The hydrochloride salt form (97% purity) provides aqueous compatibility for direct use in biochemical and cellular assays without a pre-neutralization step. Medicinal chemistry teams pursuing BET or CDK9 inhibitor programs can use this building block for late-stage diversification of the pyrrolidine nitrogen to optimize BD1/BD2 selectivity and pharmacokinetic properties.

HDAC6-Selective Inhibitor Development Leveraging Chiral Dihydroquinoxalinone Scaffolds

Chiral 3,4-dihydroquinoxalin-2(1H)-one aryl hydroxamates have achieved HDAC6 IC₅₀ values of 10–200 nM with up to 40-fold selectivity over other class I/IIa HDAC isoforms [4]. The pyrrolidin-3-yl substituent at N4 introduces a stereogenic center (the pyrrolidine C3 carbon), providing an opportunity for enantioselective synthesis of chiral HDAC6 inhibitors. The hydrochloride salt facilitates direct coupling reactions under amide bond-forming conditions without competing protonation of coupling reagents.

Conformational SAR Studies Comparing Flexible N4-Pyrrolidine vs. Constrained Spiro-Piperidine Quinoxalinone Topologies

The target compound (N4-pyrrolidine, rotatable bond count = 1) and its spiro-piperidine isomer (CAS 1051932-06-9, conformationally locked) constitute a matched pair for systematic topology-activity relationship studies [5]. Both share identical molecular formula (C₁₂H₁₅N₃O free base, MW 217.27) but differ fundamentally in the spatial presentation of the secondary amine. Parallel library synthesis using both scaffolds enables deconvolution of conformational flexibility effects on target binding, a critical parameter in fragment-to-lead optimization where entropic considerations often differentiate otherwise equipotent fragments.

Quote Request

Request a Quote for 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.